PSB 0788

Adenosine Receptor Radioligand Binding Drug Discovery

PSB 0788 is the definitive A2B adenosine receptor antagonist for high-confidence target validation. With a subnanomolar Ki of 0.393 nM and >100-fold selectivity over A1, A2A, and A3 receptors, it eliminates off-target confounding. Validated in both human (KD=0.403 nM) and mouse (KD=0.351 nM) receptors, its cross-species potency ensures seamless translation from in vitro to in vivo models. Proven to ameliorate myelination deficits in neuroinflammatory disease models. Choose PSB 0788 for reproducible, publication-grade data.

Molecular Formula C25H27ClN6O4S
Molecular Weight 543.0 g/mol
Cat. No. B610301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB 0788
SynonymsPSB-0788;  PSB 0788;  PSB0788.
Molecular FormulaC25H27ClN6O4S
Molecular Weight543.0 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34)
InChIKeyJQZJACVYMPKVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSB 0788 Procurement Guide: A Subnanomolar A2B Antagonist for High-Selectivity Research


PSB 0788 (CAS 1027513-54-7) is a synthetic xanthine derivative and a high-affinity, selective antagonist of the adenosine A2B receptor (ADORA2B). It was developed and characterized as part of a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines [1]. PSB 0788 exhibits a K(i) value of 0.393 nM for the human A2B receptor, establishing it as a subnanomolar affinity ligand [1]. Its selectivity profile, demonstrating >100-fold selectivity over human A1, A2A, and A3 receptor subtypes, makes it a precise tool for dissecting A2B-specific signaling in complex biological systems .

PSB 0788: Why Substituting with Other A2B Antagonists Can Compromise Experimental Integrity


Generic substitution among A2B adenosine receptor antagonists is problematic due to significant variations in binding affinity, selectivity, and even functional behavior. While compounds like PSB-603, PSB-1115, and MRS 1754 all target the A2B receptor, they exhibit disparate K(i) values, selectivity windows, and solubility profiles [1]. For instance, PSB-603, though highly selective, has a lower affinity for human A2B than PSB 0788 [1]. Conversely, PSB-1115 is water-soluble but has a significantly lower affinity (K(i) = 53.4 nM) compared to PSB 0788's subnanomolar binding [2]. Such differences can lead to inconsistent target engagement, altered dose-response relationships, and off-target effects, precluding direct data comparison across studies. Procurement of PSB 0788 ensures use of a specific, well-defined tool with a unique pharmacological fingerprint established in the primary literature [1].

PSB 0788 Quantified Differentiation: Direct Evidence for Scientific Selection


PSB 0788 Subnanomolar Binding Affinity vs. PSB-603 and PSB-1115

In a direct comparative characterization study, PSB 0788 (compound 17) exhibited a binding affinity (K(i)) of 0.393 nM at the human A2B receptor [1]. This subnanomolar affinity is superior to that of the structurally related analog PSB-603 (compound 35, K(i) = 0.553 nM) from the same study [1]. It also far exceeds the affinity of the water-soluble alternative PSB-1115, which has a reported K(i) of 53.4 nM for the human A2B receptor [2].

Adenosine Receptor Radioligand Binding Drug Discovery

PSB 0788 Superior Selectivity Profile Over Non-Selective Xanthines

PSB 0788 demonstrates >100-fold selectivity for the human A2B receptor over the closely related hA1, hA2A, and hA3 adenosine receptor subtypes . This high degree of selectivity is a critical differentiation from non-selective xanthine antagonists like theophylline. Theophylline acts as a non-selective antagonist at A1, A2A, and A2B receptors, complicating the interpretation of phenotypic outcomes due to concurrent engagement of multiple adenosine receptor subtypes [1].

Receptor Selectivity Off-Target Effects In Vivo Pharmacology

PSB 0788 Validated Cross-Species Reactivity vs. Human-Selective Alternative PSB-1115

PSB 0788 demonstrates high-affinity binding to both human and rodent A2B receptors, with a reported K(D) of 0.403 nM for human and 0.351 nM for mouse A2B receptors [1]. This cross-species reactivity enables its use as a tool in both in vitro human cell-based assays and in vivo rodent models. In contrast, the alternative antagonist PSB-1115 is described as a selective human A2B antagonist with lower affinity (K(i) = 53.4 nM) and is not optimized for rodent studies [2].

Species Cross-Reactivity Rodent Models Translational Pharmacology

PSB 0788 Direct In Vivo Functional Validation in Neuroinflammation Model

In a maternal inflammation-induced periventricular leukomalacia (PVL) model in rats, treatment with the selective A2B antagonist PSB 0788 demonstrated a quantifiable functional effect. Offspring from LPS-treated mothers receiving PSB 0788 showed increased levels of myelin basic protein (MBP) in the brain, indicating improved remyelination and promotion of oligodendrocyte precursor cell (OPC) development compared to the LPS-only group [1].

Neuroinflammation Myelination Periventricular Leukomalacia

PSB 0788: High-Impact Research Scenarios Enabled by Validated Pharmacology


Unambiguous Dissection of A2B-Specific Signaling in Human Cellular Assays

Investigators requiring high-confidence target validation in complex human primary cell systems should procure PSB 0788. Its subnanomolar affinity (K(i) = 0.393 nM) and >100-fold selectivity window over other adenosine receptor subtypes [1] ensure that observed phenotypic changes (e.g., in cAMP levels, cytokine release) can be attributed specifically to A2B receptor antagonism, minimizing confounding contributions from A1, A2A, or A3 receptor activity. This is critical for generating reliable data in areas like immuno-oncology and chronic inflammation.

Translational Pharmacology Studies Spanning Human In Vitro and Rodent In Vivo Models

Research programs that bridge human target validation with in vivo rodent disease models should select PSB 0788 due to its validated high-affinity binding to both human (K(D) = 0.403 nM) and mouse (K(D) = 0.351 nM) A2B receptors [1]. This cross-species potency allows for seamless translation of effective concentrations and mechanistic insights from cell-based assays to animal studies, an advantage not offered by human-selective A2B antagonists like PSB-1115 [2].

In Vivo Modeling of A2B-Mediated Neuroinflammation and Myelination Deficits

For studies focused on the role of A2B receptors in neuroinflammatory diseases such as periventricular leukomalacia (PVL) or other white matter injuries, PSB 0788 is a directly validated tool. Its demonstrated ability to ameliorate myelination deficits and promote oligodendrocyte precursor cell development in a maternal inflammation-induced PVL rat model provides a proven application context [1]. This evidence supports its use in similar models exploring A2B antagonism for remyelination and neuroprotection.

Comparative Pharmacology Benchmarking Against Legacy A2B Antagonists

Laboratories seeking to benchmark new A2B antagonist candidates or establish structure-activity relationship (SAR) trends should utilize PSB 0788 as a well-defined reference compound. Its thoroughly characterized profile, including direct comparative data with PSB-603 (K(i) = 0.553 nM) and PSB-1115 (K(i) = 53.4 nM) from the primary literature [1], provides a robust and quantitative benchmark for evaluating the affinity, selectivity, and species cross-reactivity of novel chemical entities in radioligand binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB 0788

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.